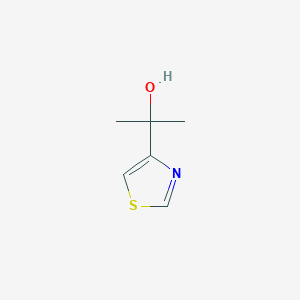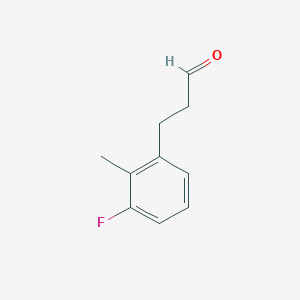
2-Bromo-1-(2,6-dichlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2,6-dichlorophenyl)ethan-1-ol is an organic compound that belongs to the class of halogenated phenyl ethanols It is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, along with a hydroxyl group attached to the ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2,6-dichlorophenyl)ethan-1-ol typically involves the bromination of 1-(2,6-dichlorophenyl)ethan-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of 2-bromo-1-(2,6-dichlorophenyl)ethan-1-ol can be achieved through a continuous flow process. This method allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2,6-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or pyridinium chlorochromate (PCC).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted ethanols or ethers.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2,6-dichlorophenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: Used in studies to understand the effects of halogenated phenyl ethanols on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: Employed in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(2,6-dichlorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s reactivity and binding affinity, allowing it to modulate the activity of specific proteins. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-ol
- 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-ol
- 2-Bromo-1-(2,6-difluorophenyl)ethan-1-ol
Uniqueness
2-Bromo-1-(2,6-dichlorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms enhances its electrophilic properties, making it a versatile intermediate in organic synthesis. Additionally, its specific structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Eigenschaften
Molekularformel |
C8H7BrCl2O |
|---|---|
Molekulargewicht |
269.95 g/mol |
IUPAC-Name |
2-bromo-1-(2,6-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7,12H,4H2 |
InChI-Schlüssel |
ULOLOHNWZRSRPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(CBr)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


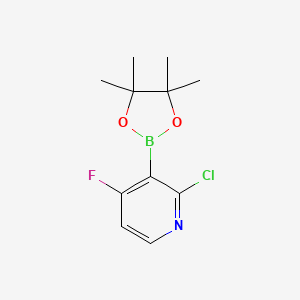
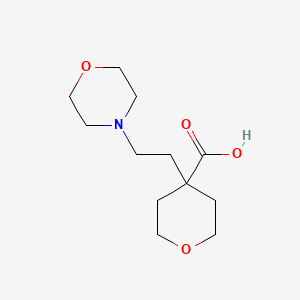
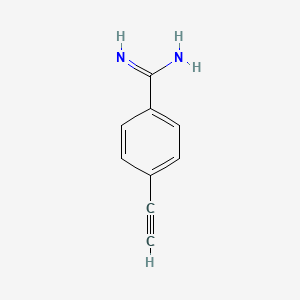
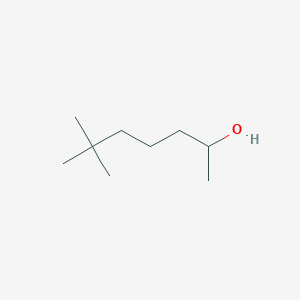

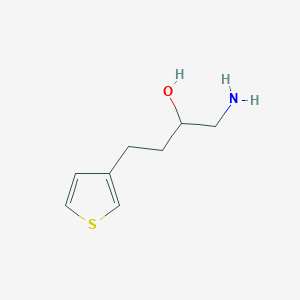
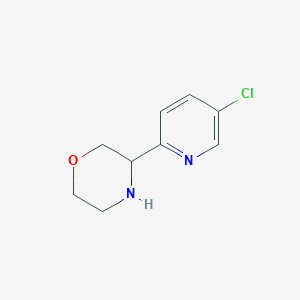
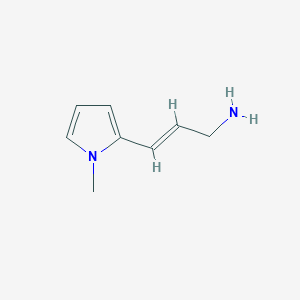
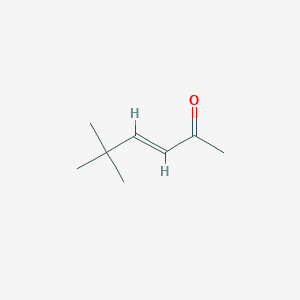
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
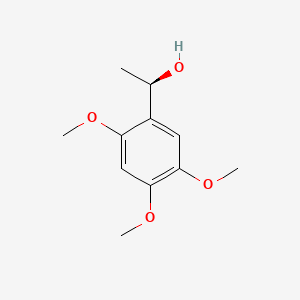
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)
